molecular formula C21H22FN3O2 B184850 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 6229-78-3

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No. B184850
CAS RN: 6229-78-3
M. Wt: 367.4 g/mol
InChI Key: UBDLRIHNDBCOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione, also known as FPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPP belongs to the class of piperazine derivatives and is a potent inhibitor of the dopamine transporter.

Mechanism Of Action

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This mechanism of action is similar to that of cocaine and other drugs of abuse, which also inhibit the dopamine transporter.

Biochemical And Physiological Effects

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been shown to have potent antidepressant and anxiolytic effects in animal models. It has also been shown to increase dopamine levels in the brain, which may be responsible for its therapeutic effects. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been shown to have a low affinity for other neurotransmitter transporters, such as the serotonin and norepinephrine transporters, which may contribute to its selectivity for the dopamine transporter.

Advantages And Limitations For Lab Experiments

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is also relatively stable and easy to synthesize, which makes it a convenient compound for lab experiments. However, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has some limitations for lab experiments. It has been shown to have some off-target effects, such as inhibition of the sigma-1 receptor, which may complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione. One area of research is the development of more selective dopamine transporter inhibitors, which may have fewer off-target effects. Another area of research is the development of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione may have potential as a treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder, which should be explored in future studies.

Synthesis Methods

The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves the reaction of 4-methylphenylhydrazine with 2-fluorobenzyl chloride to obtain 4-(2-fluorophenyl)-N-methylphenylhydrazine. This intermediate compound is then reacted with 1-(4-methylphenyl)-2,5-pyrrolidinedione in the presence of piperazine to obtain 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione. The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been optimized to obtain high yield and purity.

Scientific Research Applications

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to have potent antidepressant and anxiolytic effects in animal models. 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has also been studied for its potential as a treatment for drug addiction, as it inhibits the reuptake of dopamine, a neurotransmitter that is involved in reward and addiction. Additionally, 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

CAS RN

6229-78-3

Product Name

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Molecular Formula

C21H22FN3O2

Molecular Weight

367.4 g/mol

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H22FN3O2/c1-15-6-8-16(9-7-15)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)18-5-3-2-4-17(18)22/h2-9,19H,10-14H2,1H3

InChI Key

UBDLRIHNDBCOCC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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